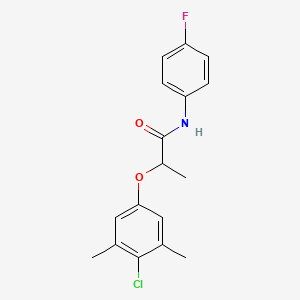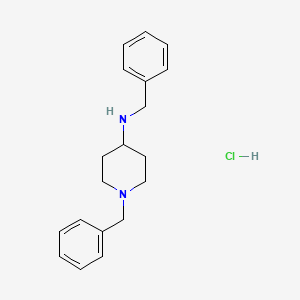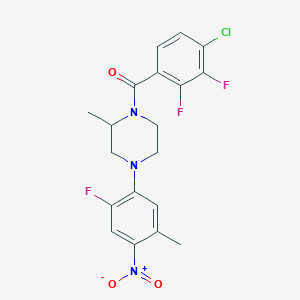
5-chloro-2-(4-phenyl-8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-chloro-2-(4-phenyl-8-quinolinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H17ClN2O2 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0978555 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
In organic chemistry, derivatives similar to the query compound are utilized in synthesizing complex heterocyclic structures. For example, Klásek et al. (2020) explored reactions of 3-chloroquinoline-2,4-diones with ethanolamine, leading to products that serve as precursors for diverse heterocyclic compounds (Klásek et al., 2020). This research highlights the compound's role in facilitating access to novel heterocycles, which are crucial for pharmaceuticals and materials science.
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of the specified compound framework are investigated for their biological activities. The study by Seong et al. (2008) identified 5,7-dichloro-3-phenyl-3-methyl-quinoline-2,4-dione analogs as potential 5-HT6 receptor antagonists (Seong et al., 2008), indicating the relevance of such compounds in developing new therapeutic agents targeting the central nervous system.
Materials Science and Catalysis
Compounds bearing the quinoline moiety, akin to the query chemical, are explored for their utility in materials science. An example includes the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent, demonstrating the compound's potential in synthetic chemistry and catalysis (Zolfigol et al., 2006).
Structural and Conformational Studies
Research into structurally similar compounds often includes detailed analysis of their molecular conformations and interactions. Li et al. (2005) discussed the molecular structures and herbicidal potency of isomeric compounds, providing insights into the structure-activity relationships crucial for designing functionally relevant molecules (Li et al., 2005).
Eigenschaften
IUPAC Name |
5-chloro-2-(4-phenylquinolin-8-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-15-9-10-18-19(13-15)23(28)26(22(18)27)20-8-4-7-17-16(11-12-25-21(17)20)14-5-2-1-3-6-14/h1-9,11-12,18-19H,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTYQXILTCOHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC=CC4=C(C=CN=C43)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4054613.png)
![1-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4054633.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4054638.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B4054641.png)
![N-(2-chlorobenzyl)-2-{[3-(3,3-diethoxypropyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4054648.png)
![N-(4-methoxybenzyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4054656.png)
![5-(4-methoxyphenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4054663.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4054669.png)

![1-allyl-3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4054677.png)
![4-(3,4-dimethoxyphenyl)-3-hydroxy-1-isopropyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4054690.png)
![N-[4-(acetylamino)phenyl]-2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4054704.png)

